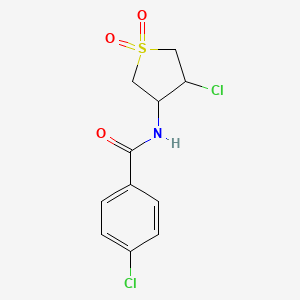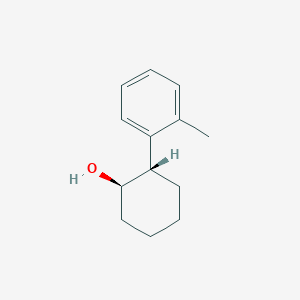
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of renewable catalysts and solvents, can further improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The phenyl and ethylhexanoate groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the phenyl and ethylhexanoate groups can influence the binding affinity and specificity of the compound, leading to different biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound has similar structural features but lacks the ethylhexanoate ester group.
4,5-Dihydro-1-phenyl-1H-pyrazol-3-amine: Another similar compound with an amino group instead of the ethylhexanoate ester.
Uniqueness
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate is unique due to the presence of the ethylhexanoate ester group, which can enhance its lipophilicity and influence its biological activity
Propiedades
Número CAS |
111882-90-7 |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(2-phenyl-3,4-dihydropyrazol-5-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-9-14(4-2)17(20)21-16-12-13-19(18-16)15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3 |
Clave InChI |
OPGGHNFMNVDBGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC1=NN(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14145542.png)
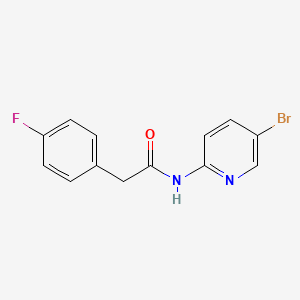
![2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)](/img/structure/B14145555.png)
![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)
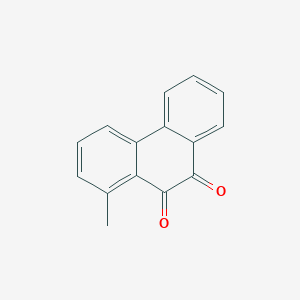
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)

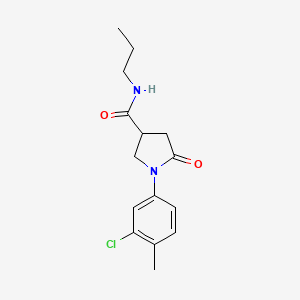

![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
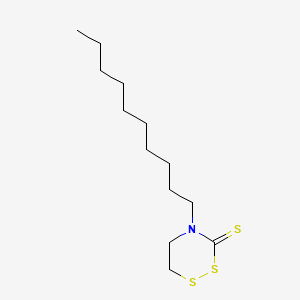
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
